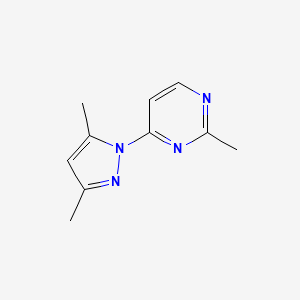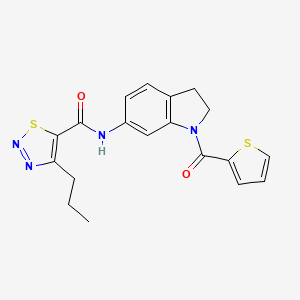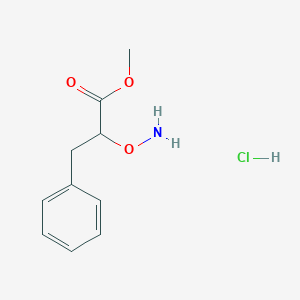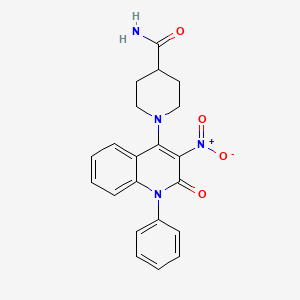
3-甲氧基丙酸苯酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asymmetric Synthesis with Sugar Derivatives
The asymmetric synthesis of 3-methoxy-3-phenylpropionic acid (V) was achieved through methoxy-mercuration of cinnamic esters derived from sugar derivatives, followed by reductive demercuration with sodium borohydride. The process yielded optical yields ranging from 1 to 27%, with the specific rotation of the product decreasing upon extended methoxy-mercuration time. The absolute configurations of the synthesized compounds were determined to be (S)(−)-configurations .
Enzymatic Dehydrogenation of 3-Phenylpropionic Acid
3-Phenylpropionic acid, a bacterial degradation product of phenylalanine, is specifically dehydrogenated by medium chain acyl-CoA dehydrogenase (MCAD) to form trans-cinnamoyl-CoA. This reaction is significant in the context of MCAD deficiency, where the metabolite's glycine-conjugate serves as a diagnostic marker. The study provided insights into the specificity of 3-phenylpropionyl-CoA for MCAD and suggested an alternative electron acceptor mechanism in vivo .
Reactivity of 'Active Ester' Derivatives
The reactivity of 'active esters' derived from 3-phenylpropionic acid was studied using DCC/HOBt-mediated reactions. The study aimed to understand the reactivity order of these esters and related derivatives with various nucleophiles, which is crucial for the development of new classes of non-symmetry cross-linkers. The reactivity order was found to be significantly different among the tested compounds .
Cation-π Interactions in Molecular Complexes
A molecular complex formed between 3-phenylpropionic acid choline ester and tetraethylresorcin arene demonstrated multiple cation-π interactions. The choline ester was captured by the bowl-shaped arene, forming a folded structure that allowed close contacts between its trimethylammonium moiety and the phenyl ring .
Crystal Structure and Electronic Properties
The crystal structures and electronic properties of three phenylpropionic acid derivatives were determined using X-ray powder diffraction and DFT calculations. The study revealed intermolecular hydrogen bonding patterns and high kinetic stability indicated by the HOMO-LUMO energy gap .
Structure of Trifluoro-Methoxy-Phenylpropionic Acid Ester
The crystal structure of a trifluoro-methoxy-phenylpropionic acid ester was determined, providing insights into the orientation of the ester group and other geometrical parameters. The study contributes to the understanding of the molecular structure of such esters .
Enol Tautomer of Methoxy-Hydroxy-Phenylpyruvic Acid
The enol tautomer of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester were confirmed through X-ray crystallography and NMR spectroscopy. The study provided evidence for the existence of the enolate tautomer form in solution .
Electrolysis and Isomerization of Arylpropionic Acids
The electrolysis of substituted 3-arylpropionic acids led to the investigation of possible rearrangements of free radicals. The study suggested a novel type of rearrangement involving acyloxy radicals and provided insights into the mechanism of isomerizations during electrolysis .
Free-Radical Reaction with Alk-1-enes
The free-radical addition of the methyl ester and nitrile of 3-methoxypropionic acid to alkenes resulted in the formation of various adducts. The study explored the reaction pathways and the formation of by-products, contributing to the understanding of free-radical chemistry .
Structure Analysis of 3-Phenylpropionic Acid Derivatives
The structure determination of 3-phenylpropionic acid and its derivatives was accomplished using laboratory X-ray powder diffraction data. The study analyzed intermolecular interactions and the conformational differences within the crystallographic asymmetric unit, providing a detailed understanding of the molecular structures .
科学研究应用
1. 电解和自由基形成
3-甲氧基丙酸苯酯参与了取代3-芳基丙酸的电解过程。该过程研究了通过阴离子放电形成的自由基的重排。值得注意的是,甲醇中的3,3,3-三苯基丙酸产生了3,3-二苯基-3-甲氧基丙酸的苯酯,表明了一种新型的酰氧自由基重排(Breederveld & Kooyman, 2010)。
2. 自由基反应
3-甲氧基丙酸的甲酯和腈与烯烃的自由基加成是另一个关键应用。通过双叔丁基过氧化物引发,该过程导致了各种取代丙酸的形成。该反应还通过特定自由基的部分解离产生少量副产物(Ogibin, Il'ina & Nikishin, 1967)。
3. 不对称合成
涉及糖衍生物肉桂酸酯的甲氧基汞化不对称合成利用了3-甲氧基丙酸苯酯。这种合成导致了3-甲氧基-3-苯基丙酸的产生,呈现出不同的光学产率,展示了在化学合成中创造特定立体异构体的潜力(Kawana & Emoto, 1967)。
4. 肉桂酸衍生物的分析
在从Hoya乳液中酯化的肉桂酸的气相色谱分析中,甲基3-甲氧基-3-苯基丙酸酯被形成为一种人为产物。这突显了它在分析化学领域的作用,特别是在研究天然产物及其衍生物方面(Warnaar, 1976)。
5. 与硫卤素的反应
3-甲氧基丙酸苯酯与硫卤素,特别是氯化硫酰,反应产生各种产物。这种反应途径对于合成复杂的有机化合物,如取代的1-苯并噻吩系统,具有重要意义(Bonnin, Cadby, Freeman & Ward, 1979)。
6. 酯酶酶研究
它用于研究来自黑曲霉的酯酶。苯基烷酸的甲酯与酯酶的活性位点的特定相互作用提供了对酶特异性和机制的洞察(Kroon, Faulds, Brézillon & Williamson, 1997)。
7. 原子转移自由基聚合
在甲基丙烯酸甲酯的原子转移自由基聚合中,3-甲氧基丙酸苯酯的衍生物被用作引发剂。这种应用在聚合物化学领域中至关重要,用于合成具有受控性质的聚合物(Wang, Zhu, Zhen-ping & Zhu, 2005)。
8. 氨基酸衍生物的合成
3-甲氧基丙酸苯酯还用于合成所有异构体的3-苯基丝氨酸和3-苯基异丝氨酸,展示了其在特定氨基酸衍生物生产中的作用(Hönig, Seufer-Wasserthal & Weber, 1990)。
9. 快速合成技术
一种涉及使用3-甲氧基丙酸苯酯的取代3-苯基丙酸的微波辅助合成技术。这代表了有机合成中的一种快速高效方法(Sharma, Joshi & Sinha, 2003)。
10. 氧化裂解研究
该化合物在研究电子亏化的乙炔的氧化裂解中也具有重要意义,为有机化学反应机制提供了洞察(Sawaki, Inoue & Ogata, 1983)。
11. 代谢途径研究
在酰基辅酶脱氢酶活性的背景下,研究3-苯基丙酸的代谢涉及其CoA酯,展示了它在生物化学和医学研究中的作用 (Rinaldo, O’Shea, Welch & Tanaka, 1990)。
12. 手性分辨研究
该化合物用于手性分辨次级醇,表明了它在立体化学领域的应用 (Ichikawa & Ono, 2006)。
13. 光反应研究
在甲醇中,对反式-β-(对乙基苯甲酰)丙烯酸的光反应生成3-甲氧基丙酸苯酯,展示了它在光化学研究中的作用 (Sugiyama, Kashima, Kataoka & Tanaka, 1970)。
14. 超电亲活化研究
在超电亲活化研究中,该化合物与苯反应,形成各种衍生物。这突显了它在高级有机合成技术中的应用 (Ryabukhin, Vasilyev & Vyazmin, 2012)。
15. 催化羰基化反应
使用3-甲氧基丙酸苯酯的衍生物对苄基底物进行催化羰基化反应,展示了它在有机化学中的区域选择性合成中的实用性 (Bonnet, Monteiro & Tkatchenko, 1998)。
16. 生物技术生产研究
在生物技术中,该化合物对于理解生产3-羟基丙酸的生物合成途径至关重要,这是一种关键的平台化学品 (Jiang, Meng & Xian, 2009)。
17. 微生物还原研究
它还用于微生物还原某些酸酯,将其转化为对映纯氯羟基酯。这个过程在立体特异性合成中具有重要意义 (Cabon, Larchevěque, Buisson & Azerad, 1992)。
18. 晶体学研究
(2R)-3,3,3-三氟-2甲氧基-2-苯基丙酸酯的晶体结构展示了它在结构化学和晶体学中的重要性 (Doesburg, Petit & Merckx, 1982)。
安全和危害
作用机制
Target of Action
Similar compounds in the phenylpropanoid family have been found to interact with various enzymes and receptors in the body .
Mode of Action
Phenylpropanoids, a related group of compounds, are known to interact with their targets causing changes at the cellular level .
Biochemical Pathways
Phenyl 3-methoxypropanoate may be involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Pharmacokinetics
Similar compounds are known to have good oral absorption and the ability to cross lipid barriers .
Result of Action
Phenylpropanoids, a related group of compounds, are known to have a variety of biological activities, including plant defense and structural support .
属性
IUPAC Name |
phenyl 3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXXGPXAISQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropionic acid phenyl ester | |
CAS RN |
99186-46-6 |
Source


|
| Record name | phenyl 3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)


![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)


![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)


